molecular formula C14H19NO2S B14075947 2-(Cyclohexylthio)ethyl nicotinate CAS No. 101952-58-3

2-(Cyclohexylthio)ethyl nicotinate

Cat. No.: B14075947
CAS No.: 101952-58-3
M. Wt: 265.37 g/mol
InChI Key: ICNZVXHRYKCXET-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an ethyl ester group attached to a cyclohexylthio moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester typically involves the esterification of 3-pyridinecarboxylic acid with 2-(cyclohexylthio)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or piperidine derivatives.

    Substitution: Various substituted pyridine or ester derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester can be compared with other pyridinecarboxylic acid derivatives, such as:

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

The presence of the cyclohexylthioethyl ester group in 3-Pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester distinguishes it from other pyridinecarboxylic acids. This unique structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications.

Similar Compounds

  • Picolinic acid : Known for its role in metal chelation and biological activity.
  • Nicotinic acid : Widely used as a vitamin (niacin) and in the treatment of hyperlipidemia.
  • Isonicotinic acid : Used as an intermediate in the synthesis of pharmaceuticals, including anti-tuberculosis drugs.

Properties

CAS No.

101952-58-3

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

2-cyclohexylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C14H19NO2S/c16-14(12-5-4-8-15-11-12)17-9-10-18-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2

InChI Key

ICNZVXHRYKCXET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCOC(=O)C2=CN=CC=C2

Origin of Product

United States

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